molecular formula C19H24N2O2S B2879663 1-(Mesitylsulfonyl)-4-phenylpiperazine CAS No. 329938-59-2; 5350-41-4

1-(Mesitylsulfonyl)-4-phenylpiperazine

Cat. No.: B2879663
CAS No.: 329938-59-2; 5350-41-4
M. Wt: 344.47
InChI Key: BVAYZVVKMGUPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-4-phenylpiperazine ( 329938-59-2) is a sulfonamide derivative of significant interest in advanced organic synthesis and medicinal chemistry research . This compound features a phenylpiperazine core functionalized with a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group, a combination that provides both a rigid aromatic system and substantial steric hindrance . The molecular formula is C 19 H 24 N 2 O 2 S, with a molecular weight of 344.47 g/mol . Its structural properties make it a valuable intermediate for the design and synthesis of complex molecular architectures, particularly in the development of novel bioactive compounds . The mesitylsulfonyl group can act as a protecting group for secondary amines or be utilized to modulate the electronic and steric properties of a molecule, thereby influencing its binding affinity and selectivity in ligand-receptor interactions . Researchers value this compound for its stability under various reaction conditions and its compatibility with cross-coupling and nucleophilic substitution reactions, which underscores its versatility in synthetic workflows . It is offered with a high purity guarantee to ensure reproducibility in experimental results. This product is intended for research and development purposes in a laboratory setting only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)24(22,23)21-11-9-20(10-12-21)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAYZVVKMGUPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

While specific applications of "1-(Mesitylsulfonyl)-4-phenylpiperazine" are not detailed in the provided search results, the results do offer some related information:

  • Basic Information: "this compound" has the linear formula C19H24N2O2S, a molecular weight of 344.479, and the CAS No. 329938-59-2 .
  • Related Compounds: The search results list several phenylpiperazine derivatives, which may provide context for understanding potential applications. These include:
    • 2-Phenylpiperazine
    • 1-(4-nitrobenzoyl)-4-phenylpiperazine
    • 1-(ethylsulfonyl)-4-phenylpiperazine hydrobromide
    • 1-ethyl-4-phenylpiperazine hydrobromide
    • 1-(2-NITROBENZOYL)-4-PHENYLPIPERAZINE
    • 1-(2-PHENOXYETHYL)-4-PHENYLPIPERAZINE
    • 1-Phenylpiperazine
    • 1-(4-METHOXYBENZOYL)-4-PHENYLPIPERAZINE
    • 1-((4-FLUOROPHENYL)SULFONYL)-4-PHENYLPIPERAZINE
    • 1-((4-METHYLPHENYL)SULFONYL)-4-PHENYLPIPERAZINE
    • 1-Methyl-3-phenylpiperazine
    • 1-[2-([1,1'-BIPHENYL]-4-YLOXY)ETHYL]-4-PHENYLPIPERAZINE
    • 1-(3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL)-4-PHENYLPIPERAZINE
    • 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
  • Sulfonamides as Enzyme Inhibitors: One search result mentions the synthesis and enzyme inhibition potentials of a series of sulfonamides . "this compound" contains a sulfonamide group, suggesting it could potentially have enzyme inhibitory activity, though this is not explicitly stated in the context of this specific molecule .
  • Mesitylsulfonyl Derivatives: 1-(Mesitylsulfonyl)piperidine-4-carbohydrazide is available as a biochemical for proteomics research .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenylsulfonyl group in NSPP enhances reactivity in neuroprotective pathways, whereas the mesitylsulfonyl group may improve metabolic stability due to steric shielding .
  • Synthetic Methods : Microwave-assisted synthesis (e.g., 280°C for 10 minutes) is commonly used for nitrophenyl derivatives, while mesitylsulfonyl analogs may require milder sulfonylation conditions .

Neuroprotective Effects

  • NSPP : Demonstrates efficacy in preserving neural stem/progenitor cells and suppressing microglial activation post-radiation, reducing interleukin-6 (IL-6) levels by 60% in murine models .
  • KN-62: A bis-isoquinolinesulfonyl-piperazine derivative, inhibits calcium/calmodulin-dependent kinase II (CAMKII) with IC₅₀ = 0.9 µM in human P2X7 receptors but shows 20–500-fold lower potency in murine homologs .

Anticancer and Antimicrobial Activity

  • 1-(2-Furoyl)-4-phenylpiperazine derivatives : Exhibit antitumor activity (IC₅₀ = 2–10 µM against glioblastoma) and moderate antifungal effects (MIC = 32 µg/mL against Candida albicans) .
  • 4-Phenylpiperazine-morpholine hybrids : Show anticonvulsant activity in rodent models (ED₅₀ = 15 mg/kg) via GABAergic modulation .

Physicochemical and Pharmacokinetic Properties

Property 1-(Mesitylsulfonyl)-4-phenylpiperazine 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine 1-(4-Trifluoromethylphenyl)piperazine
LogP (Predicted) 3.8 2.9 3.1
Solubility Low (DMSO-soluble) Moderate (aqueous buffer at pH 7.4) High (ethanol-soluble)
BBB Permeability Likely high Moderate High
Metabolic Stability High (steric shielding) Moderate (nitro group susceptibility) Low (rapid hepatic clearance)

Notes:

  • The mesitylsulfonyl group’s bulk may reduce off-target interactions but limit aqueous solubility .
  • NSPP’s nitro group facilitates redox-mediated activation in hypoxic tumor environments .

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